![molecular formula C10H20N2O3 B2548928 (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol CAS No. 500733-24-4](/img/structure/B2548928.png)
(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol is a chiral pyrrolidine derivative that is of interest due to its potential use in pharmaceutical synthesis. While the provided papers do not directly discuss this compound, they do provide valuable information on related pyrrolidine derivatives and their synthesis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step processes that include key transformations such as debenzylation, ring hydrogenation, and cyclization reactions. For example, the large-scale synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, involves a one-pot process with three transformations . This suggests that the synthesis of this compound could also be optimized for large-scale production through similar one-pot methodologies.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their reactivity and interaction with biological targets. The absolute structure of a related compound, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, was determined using diffraction, CD spectroscopy, and theoretical calculations . These techniques could be applied to determine the precise three-dimensional structure of this compound, which is essential for understanding its potential interactions with biological molecules.
Chemical Reactions Analysis
Pyrrolidine derivatives are known for their synthetic versatility. The high reactivity of an active methylene group adjacent to the carbonyl on the pyrrolidine ring allows for various syntheses, including the formation of heterocyclic compounds and as raw materials for drug synthesis . Additionally, acylation reactions of pyrrolidine-2,4-diones have been studied, providing insights into the reactivity of the pyrrolidine ring system under different conditions . These reactions could be relevant when considering the chemical behavior of this compound in various synthetic contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of tert-butoxycarbonyl (Boc) groups can affect the solubility and stability of these compounds. The Boc group is commonly used as a protecting group in peptide synthesis due to its stability under various conditions and ease of removal under acidic conditions. The properties of this compound would likely be influenced by the presence of the Boc group, as well as the chiral centers at the 3R and 5S positions, which could affect its reactivity and interaction with other molecules.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A practical and improved synthesis of related pyrrolidinone derivatives has been described, highlighting the efficiency of certain reaction sequences for producing multikilogram quantities of mesylate derivatives. These methodologies are robust and cost-effective, suitable for large-scale production (Yee et al., 2002).
In another study, asymmetric synthesis of key intermediates for pyrrolidine azasugars was reported. This synthesis began with a tert-butyl(2R,3R,4S)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)-5-oxopyrrolidine-1-carboxylate, leading to a practical methodology for producing polyhydroxylated pyrrolidines, crucial for the synthesis of azasugars (Huang Pei-qiang, 2011).
Medicinal Chemistry Applications
Derivatives of the core structure have been explored for their antibacterial properties, demonstrating the influence of substituents on in vitro and in vivo activities. This research provides insights into the design of new therapeutic agents based on the pyrrolidine backbone (Bouzard et al., 1992).
Moreover, studies on asymmetric synthesis and molecular docking of pyrrolidine derivatives have shown potential antithrombin activity, indicating the relevance of these compounds in developing anticoagulant therapies. The enantiomeric purity and structural specificity play a significant role in their therapeutic potential (Ayan et al., 2013).
Chemical Reactions and Catalysis
Research on copper(II) and cobalt(II) complexes with derivatives, including those similar to the compound of interest, has provided valuable insights into Lewis acidity, magnetic susceptibility, and electron spin resonance. These studies contribute to the understanding of nonclassical oxygen atom transfer reactions and the development of new catalysts for organic synthesis (Valko et al., 1995).
Orientations Futures
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .
Propriétés
IUPAC Name |
tert-butyl N-[[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEDNTYVDBGMCS-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500733-24-4 |
Source


|
| Record name | tert-butyl N-{[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

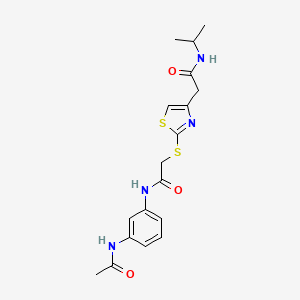
![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)
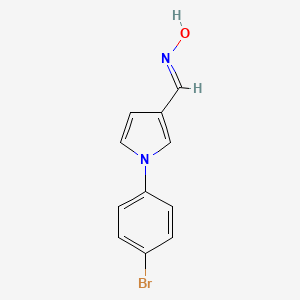
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)
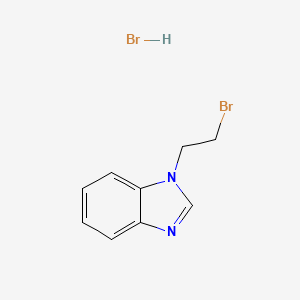
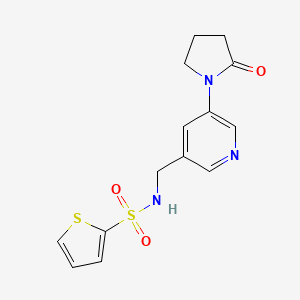
![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)
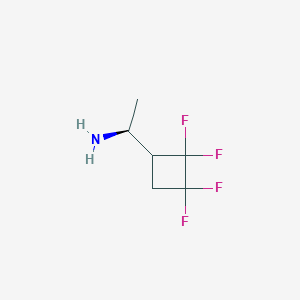

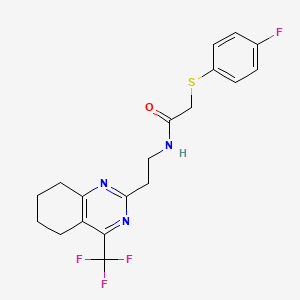
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)
![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)